N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications
Psychotropic, Anti-inflammatory, and Cytotoxic Activities : A study focused on the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds similar to the one . These compounds exhibited notable psychotropic in vivo activities, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some demonstrated antimicrobial action (Zablotskaya et al., 2013).
Potential Antipsychotic Agents : Another research synthesized heterocyclic analogues of 1192U90, including structures similar to the compound , and evaluated them as potential antipsychotic agents. The study found two derivatives with potent in vivo activities comparable to known antipsychotics (Norman et al., 1996).
Synthesis of Thiazoles and Tetrahydroisoquinoline Derivatives : Another study described the use of cyanoselenoacetamide in synthesizing propane-bis(thioamide), which is used to produce thiazoles and tetrahydroisoquinoline derivatives. The derivatives include compounds similar to the target compound (Dyachenko & Vovk, 2013).
Carbonic Anhydrase Inhibitors : Another research synthesized metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties. These complexes may have potential applications in treating conditions affected by carbonic anhydrase activity (Büyükkıdan et al., 2013).
Antimicrobial, Anti-inflammatory, and Anticonvulsant Activities : A study reported the synthesis of substituted benzothiazoles with sulphonamido quinazolinyl imidazole, exhibiting antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The compound’s interaction with its targets and the resulting changes would need further investigation for a precise understanding.
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the inhibition of M. tuberculosis growth.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-11-28(25,26)23-10-9-14-7-8-16(12-15(14)13-23)21-19(24)20-22-17-5-3-4-6-18(17)27-20/h3-8,12H,2,9-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTBODBRUYSBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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